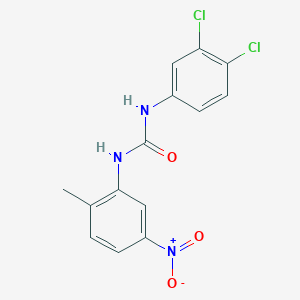
1-(3,4-Dichlorophenyl)-3-(2-methyl-5-nitrophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)-3-(2-methyl-5-nitrophenyl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of two aromatic rings, each substituted with different functional groups The 3,4-dichlorophenyl group and the 2-methyl-5-nitrophenyl group are connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-(2-methyl-5-nitrophenyl)urea typically involves the reaction of 3,4-dichloroaniline with 2-methyl-5-nitroaniline in the presence of a suitable coupling agent. One common method is the use of phosgene or triphosgene as the coupling agent, which facilitates the formation of the urea linkage. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-3-(2-methyl-5-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride.
Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 1-(3,4-Dichlorophenyl)-3-(2-methyl-5-aminophenyl)urea.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-(2-methyl-5-nitrophenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It may interact with specific enzymes or receptors in biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs. Its structural features may allow it to act as an inhibitor of certain enzymes or pathways involved in disease processes.
Industry: Utilized in the development of specialty chemicals and materials. Its unique properties may make it suitable for use in coatings, adhesives, or other industrial applications.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(2-methyl-5-nitrophenyl)urea depends on its specific application. In biological systems, it may exert its effects by binding to and inhibiting the activity of specific enzymes or receptors. For example, it could act as an inhibitor of a particular enzyme involved in a metabolic pathway, thereby disrupting the pathway and leading to a therapeutic effect. The molecular targets and pathways involved would vary depending on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)-3-phenylurea: Lacks the nitro and methyl groups, which may result in different chemical and biological properties.
1-(3,4-Dichlorophenyl)-3-(2-nitrophenyl)urea: Similar structure but lacks the methyl group, which may affect its reactivity and interactions.
1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)urea:
Uniqueness
1-(3,4-Dichlorophenyl)-3-(2-methyl-5-nitrophenyl)urea is unique due to the presence of both the nitro and methyl groups on the aromatic ring. These functional groups can significantly influence the compound’s chemical reactivity, biological activity, and potential applications. The combination of these substituents may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2-methyl-5-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O3/c1-8-2-4-10(19(21)22)7-13(8)18-14(20)17-9-3-5-11(15)12(16)6-9/h2-7H,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQYZRJYXCPAPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-diethyl-3-[3-(methoxymethyl)-5-methyl-1H-pyrazol-4-yl]benzamide](/img/structure/B5623039.png)
![3-[3-(1H-imidazol-1-yl)propyl]-1-isobutyl-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B5623047.png)
![2-(2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-2-oxoethyl)isoquinolin-1(2H)-one](/img/structure/B5623049.png)
![4-chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide](/img/structure/B5623051.png)
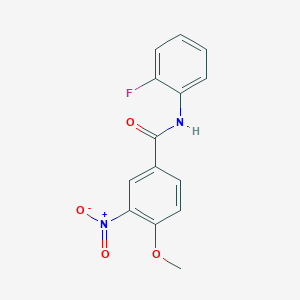
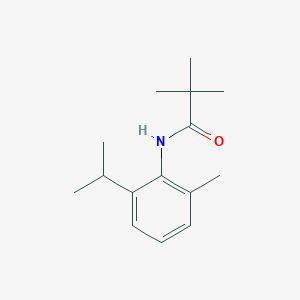
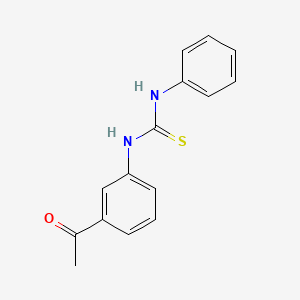
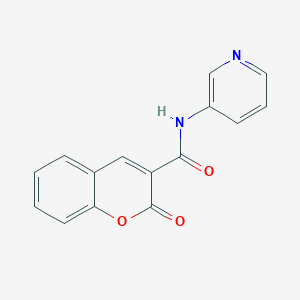
![3-[(4-methylbenzoyl)amino]benzoic acid](/img/structure/B5623101.png)
![(2-{2-[1-(3-methoxypropanoyl)-3-piperidinyl]-1H-imidazol-1-yl}ethyl)dimethylamine](/img/structure/B5623104.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[4-(methylthio)benzoyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5623106.png)
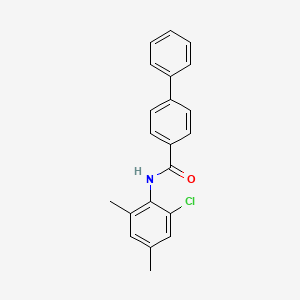

![N-[2-(1H-indol-3-yl)ethyl]-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5623114.png)
